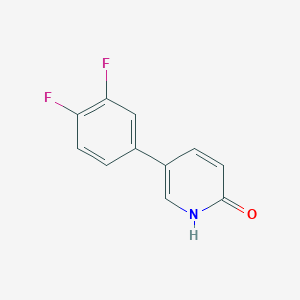
5-(3,4-Difluorophenyl)pyridin-2(1H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metal-Ligand Cooperation
- Rhenium(I) triscarbonyl compounds, incorporating 2-iminomethyl-pyridine and 2-aminomethyl-pyridine ligands, demonstrate the potential for reversible CO2 binding via metal-ligand cooperation. The dearomatization of the pyridine unit in these compounds is a key aspect of their reactivity, suggesting possible applications in CO2 capture and storage technologies (Stichauer et al., 2017).
Organic Synthesis
- Pentafluorophenylammonium triflate has been used as a catalyst in the synthesis of substituted 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one. This showcases the potential of using related pyridine compounds in organic synthesis, particularly in the formation of complex organic structures with potential pharmaceutical applications (Hussain et al., 2014).
Ligand Synthesis in Catalysis
- The synthesis of 2-(2,4-Difluorophenyl)pyridine through Suzuki cross-coupling reactions highlights its utility in ligand synthesis for catalytic applications. This demonstrates the role of pyridine derivatives in the development of catalysts for various chemical transformations (Ding Yuqiang, 2011).
Light Emitting Diode (LED) Technology
- Research into Pt(II) phosphors bearing pyridinyl pyrazolate chelates for use in OLEDs indicates the potential of pyridine derivatives in advanced material sciences, especially in the field of electronic displays and lighting (Huang et al., 2013).
Photophysical Studies
- The study of ligand properties in fac-Re(CO)3Cl complexes of [2-(4-R-1H-1,2,3-Triazol-1-yl)methyl]pyridine inverse “Click” ligands showcases the importance of pyridine derivatives in photophysical studies, with implications for the development of novel optical materials and sensors (Anderson et al., 2013).
Photoreactions and Proton Transfer
- Studies on 2-(1H-pyrazol-5-yl)pyridines, including their derivatives and alcohol complexes, provide insights into different types of photoreactions and proton transfer mechanisms. This has implications for the development of photoactive materials and understanding fundamental chemical processes (Vetokhina et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that 5-(3,4-Difluorophenyl)pyridin-2(1H)-one might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to inhibit the nf-kb inflammatory pathway , suggesting that this compound might affect similar pathways.
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propriétés
IUPAC Name |
5-(3,4-difluorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-9-3-1-7(5-10(9)13)8-2-4-11(15)14-6-8/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJYBNNNDVQZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682708 | |
| Record name | 5-(3,4-Difluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111109-62-6 | |
| Record name | 5-(3,4-Difluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



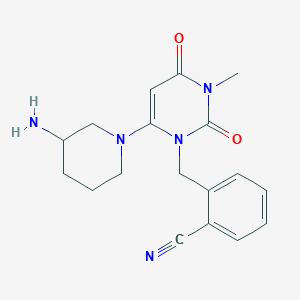
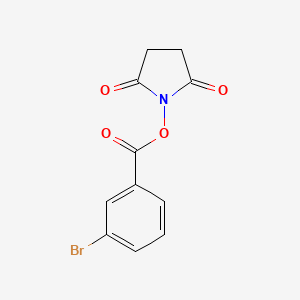
amine](/img/structure/B3081738.png)
![N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B3081739.png)

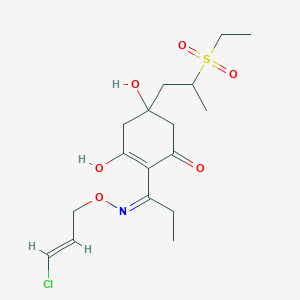
![1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3081757.png)
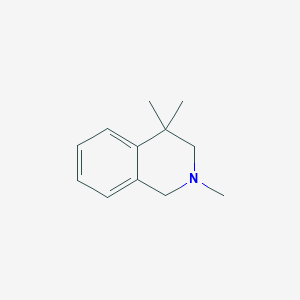

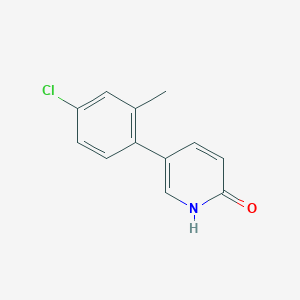
amino]thiophene-2-carboxylic acid](/img/structure/B3081789.png)
![3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B3081790.png)

